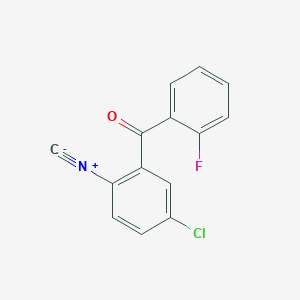
1-(2-Chlorophenyl)-3-cyclohexylurea
Overview
Description
1-(2-Chlorophenyl)-3-cyclohexylurea, also known as CCNU, is a synthetic compound that belongs to the class of alkylating agents. It is a potent anticancer drug that has been used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. CCNU works by damaging the DNA of cancer cells, thereby inhibiting their ability to divide and grow.
Mechanism of Action
1-(2-Chlorophenyl)-3-cyclohexylurea works by alkylating the DNA of cancer cells, which leads to the formation of cross-links between DNA strands. These cross-links prevent the DNA from replicating, thereby inhibiting the growth and division of cancer cells. 1-(2-Chlorophenyl)-3-cyclohexylurea is most effective against rapidly dividing cells, such as cancer cells, but can also damage normal cells. The mechanism of action of 1-(2-Chlorophenyl)-3-cyclohexylurea is complex and involves multiple pathways.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-cyclohexylurea can cause a range of biochemical and physiological effects, both in cancer cells and in normal cells. In cancer cells, 1-(2-Chlorophenyl)-3-cyclohexylurea can induce DNA damage and cell death. In normal cells, 1-(2-Chlorophenyl)-3-cyclohexylurea can cause DNA damage, oxidative stress, and inflammation. 1-(2-Chlorophenyl)-3-cyclohexylurea can also affect the immune system, leading to immunosuppression.
Advantages and Limitations for Lab Experiments
1-(2-Chlorophenyl)-3-cyclohexylurea has several advantages for lab experiments. It is a well-established compound that has been extensively studied, and its mechanism of action is well-understood. 1-(2-Chlorophenyl)-3-cyclohexylurea is also relatively easy to synthesize and is commercially available. However, 1-(2-Chlorophenyl)-3-cyclohexylurea has some limitations for lab experiments. It can be toxic to cells, which can limit its use in certain experiments. In addition, 1-(2-Chlorophenyl)-3-cyclohexylurea can be unstable in aqueous solutions, which can affect its potency.
Future Directions
There are several future directions for the study of 1-(2-Chlorophenyl)-3-cyclohexylurea. One area of research is the development of new formulations of 1-(2-Chlorophenyl)-3-cyclohexylurea that are more stable and less toxic. Another area of research is the investigation of 1-(2-Chlorophenyl)-3-cyclohexylurea's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, there is ongoing research into the mechanisms of 1-(2-Chlorophenyl)-3-cyclohexylurea's action, which may lead to the development of new anticancer drugs with improved efficacy and safety profiles.
Conclusion
1-(2-Chlorophenyl)-3-cyclohexylurea is a potent anticancer drug that has been used in the treatment of various types of cancer for several decades. Its mechanism of action involves the alkylating of DNA in cancer cells, which leads to the inhibition of cell growth and division. 1-(2-Chlorophenyl)-3-cyclohexylurea has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-(2-Chlorophenyl)-3-cyclohexylurea, including the development of new formulations and the investigation of its potential as a treatment for other diseases.
Scientific Research Applications
1-(2-Chlorophenyl)-3-cyclohexylurea has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. 1-(2-Chlorophenyl)-3-cyclohexylurea is often used in combination with other chemotherapy drugs to enhance its effectiveness. In addition, 1-(2-Chlorophenyl)-3-cyclohexylurea has been used in preclinical studies to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLPRFSQGBZLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308449 | |
| Record name | 1-(2-chlorophenyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-cyclohexylurea | |
CAS RN |
72802-44-9 | |
| Record name | N-(2-Chlorophenyl)-N′-cyclohexylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72802-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 204146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072802449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC204146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chlorophenyl)-3-cyclohexylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



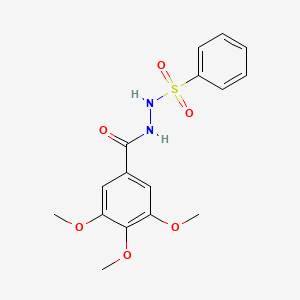
![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3337572.png)

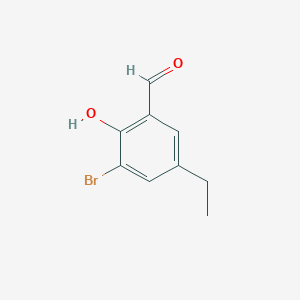

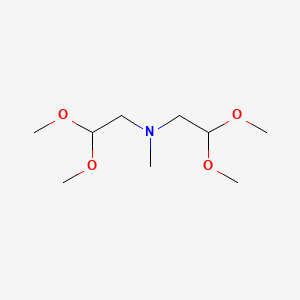
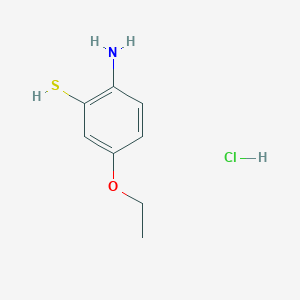

![1-Tert-butyl-3-[(3-chlorophenyl)methyl]urea](/img/structure/B3337609.png)
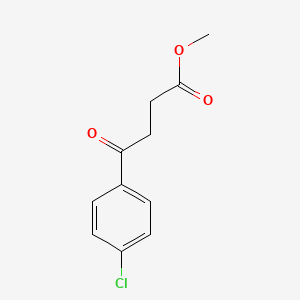
![2-Chloro-1-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3337628.png)


